2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide
描述
属性
IUPAC Name |
2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGHMOSYJCJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431617 | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188106-83-4 | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Condensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide, this involves:
-
Formation of 4-Carboxy Intermediate :
-
Introduction of the 4-Hydroxyphenyl Group :
Amidation Strategies for Carboxamide Formation
CDI-Mediated Activation
The patent CN101781256B outlines a robust protocol for converting carboxylic acids to carboxamides:
| Step | Reagent/Condition | Purpose | Yield (%) |
|---|---|---|---|
| 1 | CDI, DMF, rt, 30 min | Carboxylic acid activation | - |
| 2 | Amine (e.g., NH₃), 20–100°C, 2–24 h | Nucleophilic acyl substitution | 90–94 |
Example :
-
4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (23 mmol) reacts with CDI (23 mmol) in DMF, followed by ammonia, yielding the carboxamide at 94%.
Functionalization of the C2 Position
Suzuki-Miyaura Cross-Coupling
An alternative approach employs palladium-catalyzed coupling:
-
2-Bromo-1H-benzimidazole-4-carboxamide + 4-hydroxyphenylboronic acid → Target compound.
-
Optimized with Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24 h.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d₆, 400 MHz) :
Chromatographic Purity
Biological Evaluation and SAR Insights
PARP Inhibition Activity
Cytotoxicity Potentiation
Challenges and Optimization
Solubility Issues
Regioselectivity in Benzimidazole Formation
-
Unsubstituted o-phenylenediamine leads to C4/C7 isomerism.
-
Mitigation : Use of 3-nitro-o-phenylenediamine followed by reduction ensures C4-carboxamide specificity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mitsunobu + CDI | High regioselectivity, mild conditions | Costly reagents (DEAD, CDI) | 85–94 |
| Suzuki + Aminolysis | Scalable, avoids Mitsunobu | Requires Pd catalysts | 70–80 |
化学反应分析
NU1085 经历了几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: NU1085 可以进行取代反应,特别是在苯并咪唑核上,其中取代基可以被其他官能团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于具体的反应条件和使用的试剂。
科学研究应用
Medicinal Chemistry and Anticancer Applications
Anticancer Properties
Research has demonstrated that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits potent anticancer properties. It has been shown to enhance the efficacy of established chemotherapeutic agents like temozolomide and topotecan against various cancer cell lines. Specifically, studies indicate that this compound can increase the cytotoxicity of these drugs, suggesting a synergistic effect that may improve treatment outcomes for patients with cancers such as leukemia, melanoma, and breast cancer .
Mechanism of Action
The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes. By inhibiting PARP, this compound disrupts the repair of DNA damage in cancer cells, leading to increased cell death. This property positions it as a promising candidate for combination therapies aimed at enhancing the effectiveness of existing cancer treatments.
Antiviral Activity
Inhibition of Viral Replication
In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Studies have reported its efficacy against various viruses, including hepatitis C virus (HCV) and enteroviruses. The compound's structural characteristics allow it to interfere with viral replication mechanisms, thereby reducing viral load in infected cells .
Research Findings
For instance, benzimidazole derivatives have been synthesized and evaluated for their antiviral activities, with some exhibiting low nanomolar effective concentrations against HCV. The addition of specific functional groups to the benzimidazole core has been linked to enhanced antiviral potency, highlighting the importance of structural modifications in developing effective antiviral agents .
Biochemical Tool Compound
Applications in Biochemical Research
this compound serves as a valuable tool compound in biochemical research. Its ability to inhibit PARP makes it useful for studying DNA repair mechanisms and cellular responses to DNA damage. Researchers utilize this compound to explore the interplay between DNA repair pathways and cancer progression.
Synthesis and Derivatives
The synthesis of derivatives based on this compound is an ongoing area of research. Various synthetic routes have been explored to develop analogs with potentially enhanced biological activities. These derivatives are tested for their pharmacological profiles, including their effects on different cancer cell lines and their ability to inhibit viral infections .
Summary Table: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Benzimidazole core with hydroxyphenyl group | Potent PARP inhibitor; enhances cytotoxicity of other drugs |
| 2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide | Similar core structure | Different hydroxy substitution position affects activity |
| Benzimidazole | Basic structure without additional groups | Lacks specific biological activity |
| 1H-benzimidazole-5-carboxylic acid | Carboxylic acid instead of carboxamide | Different functional group affects solubility |
作用机制
NU1085 通过抑制聚ADP核糖聚合酶发挥作用,该酶在修复 DNA 链断裂中起着至关重要的作用 。通过抑制这种酶,NU1085 阻止了 DNA 损伤的修复,导致癌细胞的细胞毒性增加。 NU1085 的分子靶点包括聚ADP核糖聚合酶的催化结构域,它在该结构域中结合并抑制酶的活性 .
相似化合物的比较
Key Observations:
Substituent Effects on Potency :
- The position and nature of substituents on the phenyl ring significantly influence PARP inhibition. For example, 78 (Ki = 1.6 nM) with a 4-hydroxymethyl group is ~4-fold more potent than 45 , likely due to enhanced hydrogen bonding or hydrophobic interactions .
- Fluorine substitution in 22b (Ki = 1 nM) improves both enzyme inhibition and cellular potency, while the pyrrolidine moiety enhances blood-brain barrier penetration, making it effective in intracranial tumor models .
Hydrogen Bonding vs. Hydrophobic Interactions :
- 45 and 44 share identical Ki values (6 nM), but their binding modes differ: the 4-hydroxyphenyl group in 45 forms hydrogen bonds, whereas the 3-methoxyphenyl group in 44 engages in hydrophobic interactions .
QSAR-Driven Design :
- Derivatives like ABT-472 (2-(1-propylpiperidin-4-yl)-) were optimized using quantitative structure-activity relationship (QSAR) models, emphasizing the importance of bulky substituents for PARP binding .
Pharmacokinetic and Therapeutic Comparisons
- Bioavailability : 22b (A-966492) exhibits superior oral bioavailability across species and distributes effectively into tumor tissue, unlike 45 , which lacks pharmacokinetic data in vivo .
- Combination Therapy: While 45 enhances temozolomide and topotecan in vitro, 22b demonstrates in vivo efficacy in melanoma and breast cancer xenografts, both as a single agent and in combination with carboplatin .
- Therapeutic Scope : Nitroxide-modified derivatives (e.g., 4h ) show dual antioxidant and PARP inhibitory activity but with reduced potency compared to 45 , highlighting a trade-off between multifunctionality and target specificity .
生物活性
2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, also known as a benzimidazole derivative, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial effects.
Key Features:
- Hydroxyl Group : The presence of the hydroxyl group at the para position enhances its interaction with biological targets.
- Carboxamide Group : This functional group is crucial for the compound's biological activity.
Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with a similar structure demonstrated potent inhibition of cancer cell proliferation, particularly against breast cancer cell lines such as MDA-MB-231.
Case Study: Antiproliferative Effects
In a comparative study:
- Compound : this compound
- Cell Line : MDA-MB-231
- IC50 Value : 8 µg/mL (indicative of significant growth inhibition compared to standard treatments) .
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. It was observed to inhibit key inflammatory mediators such as TNF-alpha and IL-1β in various in vitro assays.
The anti-inflammatory effects are attributed to the inhibition of the NF-kB signaling pathway, which is crucial in the regulation of immune response and inflammation .
Antimicrobial Activity
This compound exhibits antimicrobial properties against both bacterial and fungal strains. Its effectiveness was tested against:
- Bacteria : Staphylococcus aureus (including MRSA), with MIC values around 4 µg/mL.
- Fungi : Candida albicans, showing moderate activity with MIC values of 64 µg/mL .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicated a significant ability to reduce oxidative stress markers, contributing to its therapeutic potential in oxidative stress-related diseases .
Research Findings and Data Summary
常见问题
Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide, and how can reaction yields be systematically improved?
- Methodological Answer : Begin with condensation reactions between 4-hydroxyaniline and benzimidazole precursors, as seen in analogous carboxamide syntheses . Use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to optimize reaction conditions . Monitor intermediates via HPLC or FTIR to identify bottlenecks . Computational reaction path searches (e.g., using quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to verify aromatic proton environments and carboxamide functionality . FTIR confirms hydroxyl (-OH) and amide (C=O) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substitution patterns .
Q. What in vitro assays are appropriate for the initial evaluation of its biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity . For antimicrobial potential, conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria . Cytotoxicity can be screened via MTT assays on human cell lines, with dose-response curves to determine IC₅₀ values. Always include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Q. How can factorial design be applied to optimize reaction conditions for this compound?
- Methodological Answer : Implement a 2³ factorial design to test variables like temperature (60–100°C), catalyst concentration (0.5–2 mol%), and solvent polarity (DMF vs. THF). Analyze main effects and interactions using ANOVA to identify statistically significant factors. Follow up with response surface methodology (RSM) to refine optimal conditions .
Advanced Research Questions
Q. What computational strategies can predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses in enzyme active sites . Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100-ns trajectories. Combine with QM/MM (Quantum Mechanics/Molecular Mechanics) to study electronic interactions at binding sites . Use PubChem data to cross-reference similar compounds’ bioactivity .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay protocols, cell lines) causing inconsistencies . Replicate key studies under standardized conditions, controlling for pH, serum concentration, and incubation time. Use Bayesian statistical models to quantify uncertainty and isolate confounding factors .
Q. What methods are effective for separating enantiomers or polymorphs of this compound?
- Methodological Answer : For enantiomers, employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases . For polymorphs, use differential scanning calorimetry (DSC) to identify thermal transitions, followed by solvent-mediated crystallization under controlled supersaturation . PXRD (Powder X-ray Diffraction) can distinguish crystalline forms post-separation .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodological Answer : Replace toxic solvents (e.g., DMF) with biobased alternatives (cyclopentyl methyl ether) . Optimize atom economy via one-pot multicomponent reactions. Use heterogeneous catalysts (e.g., immobilized palladium) for easy recovery and reuse . Apply E-factor analysis to quantify waste reduction, targeting a score <5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
